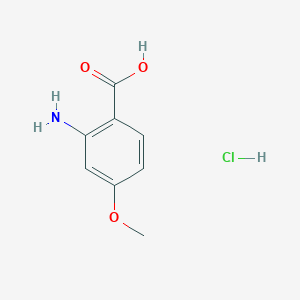
2-Amino-4-methoxybenzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxybenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO3·HCl. It is a derivative of benzoic acid, where the carboxyl group is substituted with an amino group at the second position and a methoxy group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxybenzoic acid hydrochloride typically involves the reduction of 4-methoxy-2-nitrobenzoic acid. The process includes the following steps:
Nitration: 4-Methoxybenzoic acid is nitrated to form 4-methoxy-2-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Hydrochloride Formation: The resulting 2-Amino-4-methoxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to form amines or other reduced products.
Substitution: The amino and methoxy groups can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methoxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
2-Amino-4-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methoxy group.
2-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 2-Amino-4-methoxybenzoic acid hydrochloride is unique due to the presence of both an amino group and a methoxy group on the benzoic acid ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H10ClNO3 |
|---|---|
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
2-amino-4-methoxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
DOKFVBJHESAQSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13008718.png)



![1-(3-Aminothieno[3,2-c]pyridin-2-yl)ethanone](/img/structure/B13008738.png)

![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![7-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13008767.png)
![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)

